molecular formula C26H38O2Si B14351559 Ethyl 2-methyl-2-[methyl(diphenyl)silyl]decanoate CAS No. 91586-15-1

Ethyl 2-methyl-2-[methyl(diphenyl)silyl]decanoate

Cat. No.: B14351559
CAS No.: 91586-15-1
M. Wt: 410.7 g/mol
InChI Key: SZLMYPXSRQVOLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methyl-2-[methyl(diphenyl)silyl]decanoate is an organic compound that belongs to the class of silyl esters. This compound is characterized by the presence of a silyl group attached to a decanoate ester, which imparts unique chemical properties. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-2-[methyl(diphenyl)silyl]decanoate typically involves the reaction of 2-methyl-2-[methyl(diphenyl)silyl]decanol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the product. The purification process may involve distillation or recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2-[methyl(diphenyl)silyl]decanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the silyl group, where nucleophiles such as halides or alkoxides replace the silyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Formation of 2-methyl-2-[methyl(diphenyl)silyl]decanoic acid.

    Reduction: Formation of 2-methyl-2-[methyl(diphenyl)silyl]decanol.

    Substitution: Formation of this compound derivatives with different substituents.

Scientific Research Applications

Ethyl 2-methyl-2-[methyl(diphenyl)silyl]decanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-2-[methyl(diphenyl)silyl]decanoate involves its interaction with specific molecular targets. The silyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can participate in various chemical reactions, influencing the overall reactivity and stability of the compound. The pathways involved include nucleophilic substitution and oxidation-reduction reactions.

Comparison with Similar Compounds

Ethyl 2-methyl-2-[methyl(diphenyl)silyl]decanoate can be compared with other silyl esters such as:

  • Ethyl trimethylsilylacetate
  • Ethyl dimethylphenylsilylacetate
  • Ethyl triethylsilylacetate

Uniqueness

The uniqueness of this compound lies in its specific silyl group, which imparts distinct chemical properties and reactivity. The presence of the diphenylsilyl group enhances its stability and makes it suitable for specific applications in organic synthesis and industrial processes.

Properties

CAS No.

91586-15-1

Molecular Formula

C26H38O2Si

Molecular Weight

410.7 g/mol

IUPAC Name

ethyl 2-methyl-2-[methyl(diphenyl)silyl]decanoate

InChI

InChI=1S/C26H38O2Si/c1-5-7-8-9-10-17-22-26(3,25(27)28-6-2)29(4,23-18-13-11-14-19-23)24-20-15-12-16-21-24/h11-16,18-21H,5-10,17,22H2,1-4H3

InChI Key

SZLMYPXSRQVOLY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)(C(=O)OCC)[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.